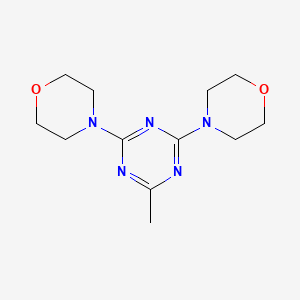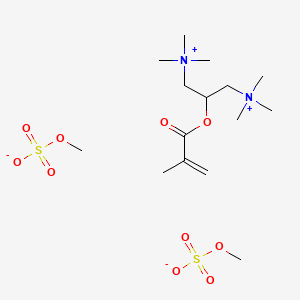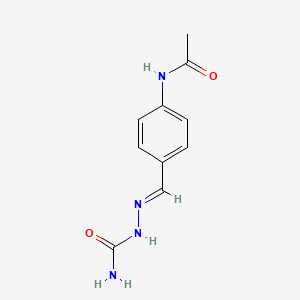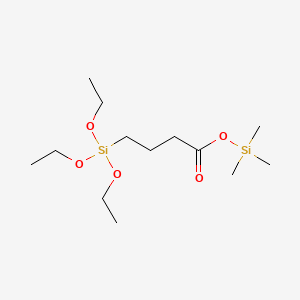
Urea, N,N'-diphenyl-N-nitroso-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N,N’-diphenyl-N-nitroso- is an organic compound with the molecular formula C13H11N3O2 It is a derivative of urea where the nitrogen atoms are substituted with phenyl groups and a nitroso group
Preparation Methods
The synthesis of Urea, N,N’-diphenyl-N-nitroso- typically involves the reaction of N,N’-diphenylurea with nitrosating agents. One common method is the reaction of N,N’-diphenylurea with sodium nitrite in the presence of an acid, such as hydrochloric acid, which facilitates the nitrosation process. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent decomposition of the product .
Chemical Reactions Analysis
Urea, N,N’-diphenyl-N-nitroso- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles for substitution reactions .
Scientific Research Applications
Urea, N,N’-diphenyl-N-nitroso- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Urea, N,N’-diphenyl-N-nitroso- involves its interaction with molecular targets through its nitroso group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The pathways involved in its action are still under investigation, but they likely include interactions with enzymes and receptors .
Comparison with Similar Compounds
Similar compounds to Urea, N,N’-diphenyl-N-nitroso- include:
N,N’-diphenylurea: Lacks the nitroso group and has different reactivity and applications.
N,N’-dimethyl-N-nitroso-urea: Contains methyl groups instead of phenyl groups, leading to different chemical properties.
N,N’-diphenyl-N-nitroso-N-(trifluoromethyl)-urea: Contains a trifluoromethyl group, which significantly alters its chemical behavior and applications.
Urea, N,N’-diphenyl-N-nitroso- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
60285-31-6 |
|---|---|
Molecular Formula |
C13H11N3O2 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
1-nitroso-1,3-diphenylurea |
InChI |
InChI=1S/C13H11N3O2/c17-13(14-11-7-3-1-4-8-11)16(15-18)12-9-5-2-6-10-12/h1-10H,(H,14,17) |
InChI Key |
OCRGVJSSFMUOIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)N(C2=CC=CC=C2)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Methyl-3-azaspiro[5.5]undecane](/img/structure/B13754424.png)
![2,7-Naphthalenedisulfonic acid, 4-amino-3-[(2,5-dichlorophenyl)azo]-5-hydroxy-6-(1-naphthalenylazo)-, disodium salt](/img/structure/B13754426.png)



![4-[([1,1'-Biphenyl]-4-yloxy)methyl]-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane](/img/structure/B13754458.png)
![N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B13754467.png)




![alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide](/img/structure/B13754498.png)
![2-(chloromethyl)-2-[(1E,3E)-4-(4-nitrophenyl)buta-1,3-dienyl]-1,3-dioxolane](/img/structure/B13754505.png)

